N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide can be achieved through various methods. One common method involves the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale chemical synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is used extensively in proteomics research . It is employed in the study of protein structures and functions, as well as in the development of new therapeutic agents. Additionally, this compound is used in the synthesis of various biologically active heterocyclic compounds .
Mechanism of Action
The mechanism of action of N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)piperidine-4-carboxamide
- N-(2-oxoethyl)piperidine-4-carboxamide
- N-(2-aminoethyl)piperidine-4-carboxamide
Uniqueness
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in proteomics research and the synthesis of biologically active compounds .
Biological Activity
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies related to this compound, drawing from diverse sources.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a carboxamide and a methylamino group. Its structural formula can be represented as follows:
where x, y, z, and w are specific to the compound's composition. The presence of the piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Escherichia coli:
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
12a | 0.0048 | E. coli |
15 | 0.0098 | B. mycoides |
32b | 0.0039 | S. aureus |
These findings suggest that modifications on the piperidine ring can enhance antimicrobial efficacy, making these compounds promising candidates for further development in treating infections .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through its interaction with various kinases involved in cancer progression. For example, inhibitors targeting transforming growth factor β-activated kinase 1 (TAK1) have shown promise in sensitizing tumor cells to apoptosis:
- Mechanism : Inhibition of TAK1 leads to reduced activation of downstream MAPK pathways, which are crucial for cell survival.
- Efficacy : Compounds similar to this compound demonstrated IC50 values in the low nanomolar range against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Variations in substituents on the piperidine ring significantly affect potency and selectivity.
- Binding Affinity : Structural modifications that improve binding affinity to target proteins enhance biological activity.
- Metabolic Stability : Compounds exhibiting favorable pharmacokinetic profiles are more likely to succeed in clinical applications.
Study on Antimicrobial Properties
In a recent study, derivatives of this compound were tested for their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria:
Compound | MIC (µM) | Activity Type |
---|---|---|
43 | 5.64 | Antibacterial |
44 | 11.29 | Antifungal |
These results support the hypothesis that piperidine derivatives can be optimized for greater antimicrobial efficacy through strategic chemical modifications .
Study on Anticancer Potential
A series of experiments focused on the anticancer properties of this compound analogs revealed promising results in inhibiting tumor growth in vitro and in vivo models:
- In Vitro Results : The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 20 nM to 100 nM.
- In Vivo Results : Animal studies demonstrated a reduction in tumor size when treated with the compound compared to controls.
Properties
Molecular Formula |
C9H17N3O2 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C9H17N3O2/c1-10-8(13)6-12-9(14)7-2-4-11-5-3-7/h7,11H,2-6H2,1H3,(H,10,13)(H,12,14) |
InChI Key |
XFNNPRCUUXEGDG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNC(=O)C1CCNCC1 |
Origin of Product |
United States |
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